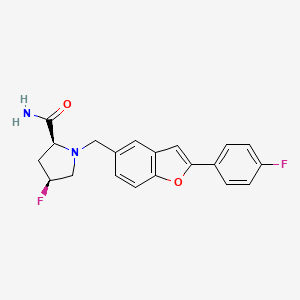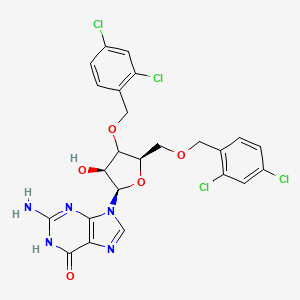
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a guanosine analog known for its immunostimulatory activity. This compound has shown potential in inducing type I interferons, which produce antiviral effects in some animal models . The functional activity of guanosine analogs, including this compound, is dependent on the activation of Toll-like receptor 7 (TLR7) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as silyl ethers or acetals, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine analog.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Investigated for its immunostimulatory properties and its ability to induce type I interferons.
Medicine: Potential antiviral agent due to its ability to activate Toll-like receptor 7 and induce immune responses.
Industry: Utilized in the development of antiviral drugs and immunostimulatory agents.
Mécanisme D'action
The mechanism of action of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response, providing antiviral effects and enhancing the body’s ability to fight infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyguanosine: Another guanosine analog with antiviral properties.
6-Thioguanosine: Known for its immunosuppressive effects.
8-Azaguanine: Used in cancer research for its ability to inhibit nucleic acid synthesis.
Uniqueness
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is unique due to its dual benzyl protection at the 3 and 5 positions, which enhances its stability and immunostimulatory activity. Its ability to activate Toll-like receptor 7 and induce type I interferons sets it apart from other guanosine analogs .
Propriétés
Formule moléculaire |
C24H21Cl4N5O5 |
|---|---|
Poids moléculaire |
601.3 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1 |
Clé InChI |
JAGSISGCCKHNAJ-BVLVASOUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
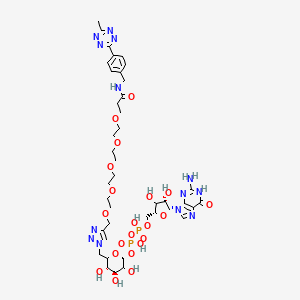
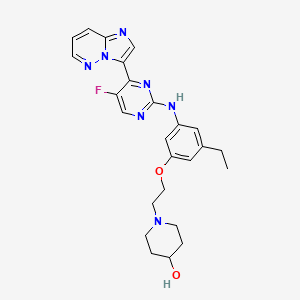




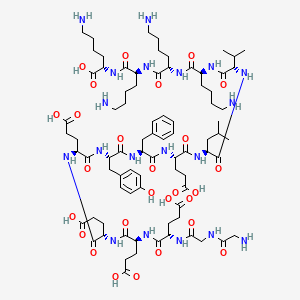

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
